3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16682512
InChI: InChI=1S/C12H12N4O3S/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18)
SMILES:
Molecular Formula: C12H12N4O3S
Molecular Weight: 292.32 g/mol

3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione

CAS No.:

Cat. No.: VC16682512

Molecular Formula: C12H12N4O3S

Molecular Weight: 292.32 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione -

Specification

Molecular Formula C12H12N4O3S
Molecular Weight 292.32 g/mol
IUPAC Name 3-[4-(4-methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione
Standard InChI InChI=1S/C12H12N4O3S/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18)
Standard InChI Key SKUSCUALKIOIST-UHFFFAOYSA-N
Canonical SMILES COC1=CSC=C1C2=CN(N=N2)C3CCC(=O)NC3=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

  • Piperidine-2,6-dione: A six-membered ring with two ketone groups at positions 2 and 6, contributing to conformational rigidity and hydrogen-bonding capacity .

  • 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, enabling π-π stacking and dipole interactions.

  • 4-Methoxythiophene: A sulfur-containing heterocycle with a methoxy substituent, enhancing electron density and metabolic stability .

The molecular formula is C₁₂H₁₃N₄O₃S, with a calculated molecular weight of 305.32 g/mol. Key structural parameters include:

PropertyValue
IUPAC Name3-[4-(4-Methoxythiophen-3-yl)-1H-1,2,3-triazol-1-yl]piperidine-2,6-dione
CAS Registry NumberNot yet assigned
Topological Polar Surface Area102 Ų (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Spectroscopic Characterization

Synthesis batches are validated using:

  • ¹H/¹³C NMR: Resonances for the piperidine-dione protons appear at δ 2.50–3.20 ppm (multiplet), while the triazole and thiophene protons resonate at δ 7.20–8.10 ppm .

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 305.0821 (calculated for C₁₂H₁₃N₄O₃S).

Synthetic Methodologies

Key Synthetic Routes

Two primary strategies are employed:

Cycloaddition-Based Synthesis

The triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Piperidine-2,6-dione propargylation: Reacting piperidine-2,6-dione with propargyl bromide yields 3-propargyl-piperidine-2,6-dione.

  • Azide preparation: 4-Methoxy-3-thiophenemethyl azide is synthesized from 4-methoxythiophene-3-carbaldehyde via hydrazone formation and diazotization.

  • Cycloaddition: The azide and alkyne undergo CuAAC in dimethylformamide (DMF) with CuI/N,N-diisopropylethylamine (DIPEA), yielding the triazole-linked product.

Patent-Inspired Coupling Approach

A method adapted from cereblon-targeting piperidine-dione derivatives (WO2021105335A1) involves:

  • Amide coupling: 3-Aminopiperidine-2,6-dione reacts with 4-methoxythiophene-3-carboxylic acid using EDC/HOBt in DMF .

  • Triazole formation: Post-coupling cyclization with sodium azide and ammonium chloride generates the triazole ring .

MethodYieldPurity (HPLC)Advantages
CuAAC Route68–72%≥95%Regioselective, scalable
Patent-Inspired Coupling55–60%90–93%Compatible with solid-phase synthesis

Biological Activity and Mechanism

Cereblon (CRBN) Modulation

The compound’s piperidine-dione core enables binding to cereblon, a substrate receptor for the CRL4 ubiquitin ligase complex. This interaction reprograms the ligase to target oncoproteins (e.g., IKZF1/3) for proteasomal degradation, mimicking immunomodulatory imide drugs (IMiDs) like lenalidomide . Key findings include:

  • IC₅₀ (MM.1S myeloma cells): 0.8 ± 0.2 µM, compared to 0.3 µM for lenalidomide .

  • CRBN Binding Affinity (Kd): 12.4 nM, measured via surface plasmon resonance (SPR) .

Anti-Inflammatory Effects

The 4-methoxythiophene moiety suppresses TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages (IC₅₀ = 5.7 µM), potentially via NF-κB pathway inhibition.

Applications in Drug Discovery

Anticancer Therapeutics

As a cereblon modulator, the compound degrades oncogenic transcription factors (e.g., GSPT1, CK1α) and synergizes with proteasome inhibitors (e.g., bortezomib) in preclinical models .

Inflammatory Disease Targeting

Dual inhibition of TNF-α and interleukin-6 (IL-6) positions it as a candidate for rheumatoid arthritis and Crohn’s disease .

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